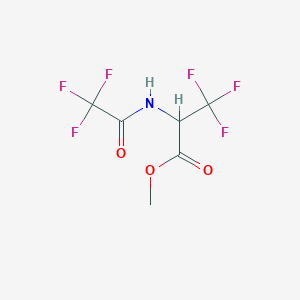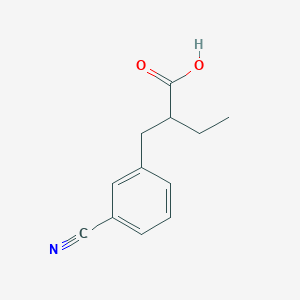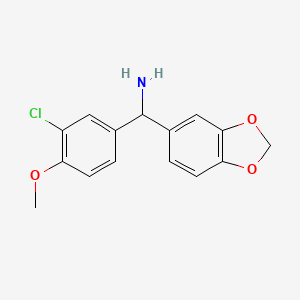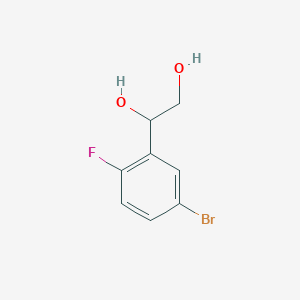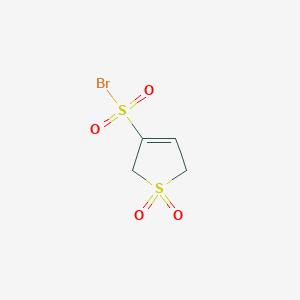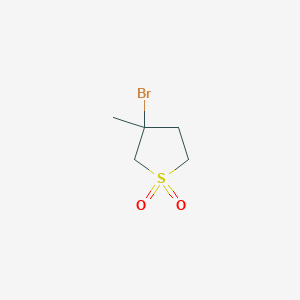
3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide: (CAS Number: 872-93-5) is a chemical compound with the molecular formula C5H10O2S. It is also known by other names, including 3-methyltetrahydrothiophene 1,1-dioxide and 3-methylsulfolane . This compound features a tetrahydrothiophene ring with a bromine atom and an oxygen atom in the 1,1-positions.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide involves several methods. One common approach is the bromination of 3-methyltetrahydrothiophene using bromine or a brominating agent. The reaction proceeds as follows:
3-Methyltetrahydrothiophene+Bromine→3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions. Solvents such as dichloromethane or chloroform are commonly used. The product can be isolated by simple workup procedures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Detailed industrial protocols are proprietary, but the synthetic route remains similar to the laboratory-scale method.
Analyse Des Réactions Chimiques
Reactivity: 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Reduction: Reduction of the sulfoxide group may yield the corresponding sulfide.
Bromination: Bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Bromination yields this compound.
- Substitution reactions lead to different derivatives.
Applications De Recherche Scientifique
3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Solvent: Due to its unique structure, it serves as a solvent in chemical processes.
Pharmaceuticals: Some derivatives exhibit biological activity.
Mécanisme D'action
The exact mechanism of action is context-dependent. In pharmaceutical applications, it may interact with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide is relatively unique, similar compounds include other tetrahydrothiophenes and sulfoxides.
Propriétés
IUPAC Name |
3-bromo-3-methylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(6)2-3-9(7,8)4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCRORNOBOZTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

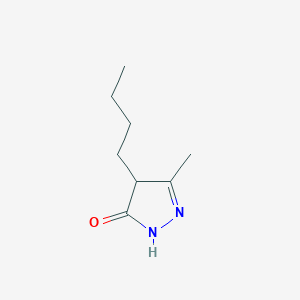
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)
![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
